Methyl 2-amino-4-methoxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5. . This compound is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of methyl 2-amino-4-methoxy-5-nitrobenzoate typically involves the amination reaction of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of specific catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-amino-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-methoxy-5-nitrobenzoate is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-4-methoxy-5-nitrobenzoate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of amino, methoxy, and nitro groups, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C9H10N2O5 |
---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
methyl 2-amino-4-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,10H2,1-2H3 |
InChI-Schlüssel |
OOGUEWKIVNLENM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.